molecular formula C13H9FO2 B6326574 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 893735-17-6

2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326574
CAS No.: 893735-17-6
M. Wt: 216.21 g/mol
InChI Key: PQOPUASUCLQCQV-UHFFFAOYSA-N
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Description

2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a fluorine atom at the 2' position, a hydroxyl group at the 4 position, and an aldehyde moiety at the 3 position. The fluorine and hydroxyl groups contribute to its electronic properties, solubility, and intermolecular interactions, while the aldehyde enables further functionalization via condensation or nucleophilic addition reactions.

Properties

IUPAC Name

5-(2-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOPUASUCLQCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602434
Record name 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-17-6
Record name 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Optimization

  • Catalyst system : Pd(PPh₃)₄ (3 mol%) in a 2:1 mixture of DME/H₂O at 80°C.

  • Base selection : K₂CO₃ outperforms Cs₂CO₃ or NaH due to enhanced solubility and milder conditions, achieving 78% yield.

  • Protecting groups : Acetyl protection of the hydroxyl group prevents palladium poisoning, with subsequent deprotection using HCl/EtOH (1:3) at reflux.

Critical parameter : The electron-withdrawing fluorine atom at the 2'-position reduces the nucleophilicity of the boronic acid, necessitating longer reaction times (18–24 hr) compared to non-fluorinated analogs.

Alternative Cross-Coupling Strategies

Ullmann-Type Coupling for Oxygen-Sensitive Substrates

For substrates prone to oxidation, copper-mediated Ullmann coupling offers a viable alternative:

  • Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ in DMF at 120°C.

  • Scope : Effective for coupling 2-fluoroiodobenzene with 3-formyl-4-methoxyphenylboronic ester, yielding 65% of the protected biphenyl intermediate.

  • Limitations : Higher catalyst loading and elevated temperatures increase side-product formation via homocoupling.

Directed ortho-Metalation (DoM) for Regiocontrol

Sequential DoM and quenching with DMF enables direct formylation:

  • Lithiation : Treatment of 2'-fluoro-4-methoxybiphenyl with LDA at −78°C.

  • Electrophilic trapping : Quenching with DMF provides the aldehyde functionality in 62% yield.

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to yield the final product.

Functional Group Interconversion Approaches

Oxidation of Benzyl Alcohol Intermediates

A two-step sequence starting from 2'-fluoro-4-hydroxybiphenyl-3-methanol:

  • Swern oxidation : (COCl)₂/DMSO/Et₃N at −50°C converts the alcohol to the aldehyde in 85% yield.

  • Workup considerations : Rapid quenching with aqueous NaHCO₃ prevents overoxidation to carboxylic acids.

Vilsmeier-Haack Formylation

Direct formylation of 2'-fluoro-4-hydroxybiphenyl:

  • Reagents : POCl₃/DMF complex (1:2 molar ratio) in 1,2-dichloroethane at 0°C → 25°C.

  • Regioselectivity : The electron-donating hydroxyl group directs formylation to the 3-position, achieving 70% regioselectivity.

  • Challenges : Competing chlorination at the hydroxyl group necessitates careful stoichiometry.

Protecting Group Strategies

Acetyl Protection

  • Introduction : Ac₂O/pyridine (1:1) at 0°C → 25°C, 2 hr (quantitative).

  • Removal : 6N HCl in EtOH/H₂O (3:1), reflux, 4 hr (92% recovery).

SEM (2-(Trimethylsilyl)ethoxymethyl) Protection

  • Advantages : Stability under Suzuki conditions; removed by TBAF in THF.

  • Procedure : SEM-Cl (1.2 eq), i-Pr₂NEt (2 eq) in CH₂Cl₂, 0°C → 25°C, 12 hr.

Purification and Characterization

  • Chromatography : Silica gel column with hexane/EtOAc (4:1 → 1:1 gradient) resolves aldehyde derivatives from dehalogenated byproducts.

  • Crystallization : Ethanol/water (7:3) at −20°C affords needle-like crystals suitable for X-ray analysis.

  • Spectroscopic data :

    • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.84–7.78 (m, 2H), 7.45–7.32 (m, 4H), 5.21 (s, 1H, OH).

    • HRMS : m/z calc. for C₁₃H₉FO₂ [M+H]⁺ 217.0563, found 217.0568.

Challenges and Mitigation Strategies

Regioselectivity in Cross-Coupling

  • Problem : Competing C–O coupling forms diaryl ethers (up to 15% yield).

  • Solution : Lowering reaction temperature to 60°C and using Pd(OAc)₂/XPhos suppresses ether formation.

Aldehyde Oxidation

  • Problem : Overoxidation to carboxylic acids during workup.

  • Mitigation : Addition of 0.1% BHT (butylated hydroxytoluene) stabilizes the aldehyde.

Fluorine Substituent Effects

  • Electronic effects : The 2'-F group deactivates the ring, requiring 20 mol% Pd catalyst for complete conversion.

  • Steric effects : Ortho-fluorine hinders transmetalation, necessitating bulky ligands like SPhos.

Industrial-Scale Considerations

  • Cost analysis : Pd recovery via activated carbon filtration reduces catalyst costs by 40%.

  • Solvent recycling : Distillation recovery of DME/H₂O mixtures achieves 90% solvent reuse.

  • Throughput : Continuous flow systems enable 1.2 kg/day production with >99% HPLC purity .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for developing more complex molecules. The presence of fluorine, hydroxyl, and aldehyde groups enhances its reactivity and functional versatility.

Synthetic Routes

The synthesis typically involves several steps:

  • Bromination of biphenyl to introduce a bromine atom.
  • Nucleophilic substitution with a fluoride source to replace the bromine.
  • Formylation using agents like the Vilsmeier-Haack reagent to introduce the aldehyde group.

These steps can be optimized for large-scale production using continuous flow reactors and efficient catalysts to ensure high yield and purity.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

Antimicrobial Activity Case Study

A study evaluating the minimum inhibitory concentration (MIC) of related biphenyl derivatives against Staphylococcus aureus and Escherichia coli revealed that:

CompoundMIC (µg/mL)Target Bacteria
This CompoundTBDStaphylococcus aureus
Related Compound A50Escherichia coli
Related Compound B25Pseudomonas aeruginosa

The presence of hydroxyl groups in similar compounds has been associated with enhanced antibacterial properties.

Medicinal Chemistry

Drug Discovery Potential

This compound is being explored as a lead compound in drug development. Its ability to interact with various molecular targets suggests it could modulate pathways related to cell growth and apoptosis.

Industrial Applications

Synthesis of Specialty Chemicals

In industry, this compound is utilized for producing advanced materials and specialty chemicals. Its unique functional groups allow for the synthesis of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors. The hydroxyl and aldehyde groups can participate in hydrogen bonding and covalent interactions, respectively, influencing the compound’s biological activity. Specific pathways and targets may vary based on the application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents significantly impacts physicochemical and biological properties. For instance:

  • 4′-Fluoro-4-hydroxy-[1,1′-biphenyl]-3-carbaldehyde (fluorine at 4', hydroxyl at 4) exhibits distinct NMR shifts (δ 11.00 for hydroxyl, δ 9.97 for aldehyde) compared to the 2'-fluoro analog, reflecting differences in electronic environments .
  • 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (methoxy at 4') demonstrates how electron-donating groups alter reactivity. Methoxy groups enhance resonance stabilization, contrasting with the electron-withdrawing fluorine in the target compound .

Electronic and Steric Effects

  • 2',3',4',5',6'-Pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde (multiple fluorines) introduces strong electron-withdrawing effects, increasing the hydroxyl group’s acidity and altering redox behavior compared to mono-fluorinated analogs .
  • 4'-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde combines fluorine and trifluoromethoxy groups, enhancing lipophilicity and steric bulk, which may improve blood-brain barrier penetration in drug design .

Physical and Spectroscopic Properties

  • 4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde has a well-characterized crystal structure (space group P-1, Z = 2), highlighting how chloro and methoxy substituents influence molecular packing and stability .
  • 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (MW 296.24) shows reduced solubility in polar solvents due to its trifluoromethyl group, a property critical for formulation in pharmaceutical applications .

Data Tables Summarizing Key Comparisons

Table 1: Structural and Electronic Comparisons

Compound Name Substituents Key Properties Source
2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde F (2'), OH (4), CHO (3) Target compound; electronic modulation -
4′-Fluoro-4-hydroxy-[1,1′-biphenyl]-3-carbaldehyde F (4'), OH (4) δ 11.00 (OH), δ 9.97 (CHO) in $^1$H NMR
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde OMe (4') Enhanced resonance stabilization
2',3',4',5',6'-Pentafluoro-2-hydroxy... F (2',3',4',5',6'), OH (2) High electronegativity; acidic OH

Biological Activity

2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing on diverse sources of research.

Synthesis

The synthesis of this compound typically involves the functionalization of biphenyl derivatives through various organic reactions. Common methods include:

  • Electrophilic aromatic substitution to introduce the fluorine atom.
  • Formylation using formylating agents to introduce the aldehyde group.
  • Hydroxylation to install the hydroxy group at the para position.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related biphenyl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • A study reported that derivatives with hydroxyl groups demonstrated better antibacterial properties compared to those without .
CompoundMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Related Compound A50Escherichia coli
Related Compound B25Pseudomonas aeruginosa

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and modulating cell cycle regulators.
  • Case Studies : In vitro experiments have shown that similar compounds can reduce viability in various cancer cell lines, including breast and lung cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with biological targets:

  • Targets Identified : Potential targets include enzymes involved in cancer metabolism and bacterial cell wall synthesis.
  • Binding Affinities : Docking simulations suggest favorable interactions with active sites, indicating potential as a lead compound for drug development .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives.

Typical Reagents and Conditions:

  • Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.

  • Jones reagent (CrO₃/H₂SO₄) for controlled oxidation.

Example Reaction:
\2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde → 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid

Reported Yield:

  • 85–92% yield under KMnO₄/H₂SO₄ conditions at 60°C for 4 hours .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol (-CH₂OH).

Typical Reagents and Conditions:

  • Sodium borohydride (NaBH₄) in methanol at 0–25°C.

  • Catalytic hydrogenation (H₂/Pd-C) under mild pressure.

Example Reaction:
\this compound → 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-methanol

Key Data:

  • NaBH₄ achieves >95% conversion within 1 hour .

Electrophilic Aromatic Substitution (EAS)

The biphenyl core undergoes substitution at activated positions (ortho/para to hydroxyl group).

Common Reactions:

  • Nitration: HNO₃/H₂SO₄ at 0–5°C introduces nitro groups.

  • Halogenation: Br₂/FeBr₃ or Cl₂/AlCl₃ for bromo/chloro derivatives.

Example Product:
\3-Nitro-2'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Regioselectivity:

  • Nitration occurs predominantly at the para position to the hydroxyl group due to its activating effect .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions such as:

  • Grignard Reagent Addition:
    R-Mg-X+CHOR-CH(OH)-Mg-X\text{R-Mg-X} + \text{CHO} \rightarrow \text{R-CH(OH)-Mg-X}
    Followed by hydrolysis to secondary alcohols.

  • Hydrazone Formation:
    Reaction with hydrazines to produce hydrazones, useful in crystallography .

Cross-Coupling Reactions

The biphenyl scaffold enables Suzuki-Miyaura couplings for aryl-aryl bond formation.

Example Protocol:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: K₂CO₃ or Na₂CO₃.

  • Conditions: Reflux in THF/H₂O (3:1).

Reported Application:

  • Coupling with arylboronic acids to synthesize polyfluorinated biphenyls .

Protection/Deprotection of Functional Groups

  • Hydroxyl Protection:

    • Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.

    • Benzylation using benzyl bromide/K₂CO₃ .

  • Aldehyde Protection:

    • Acetal formation with ethylene glycol under acidic conditions.

Comparative Reactivity with Analogues

Reaction 2'-Fluoro-4-hydroxy Derivative 4-Bromo-2-fluoro Analogue
Oxidation Rate (CHO→COOH) 85–92% yield (KMnO₄)78–85% yield (KMnO₄)
EAS Nitration Efficiency High (para selectivity)Moderate (meta dominance)
Suzuki Coupling Yield 88–94%72–80%

Mechanistic Insights

  • Aldehyde Reactivity: Enhanced by electron-withdrawing fluorine, facilitating nucleophilic attacks .

  • Hydroxyl Group Role: Activates the aromatic ring for EAS via resonance donation .

Q & A

Q. What are the established synthesis protocols for 2'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde, and how is its purity validated?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or Friedel-Crafts acylation. For example, a biphenyl scaffold can be constructed using palladium-catalyzed coupling of halogenated benzaldehyde derivatives with fluorinated aryl boronic acids . Post-synthesis, purity is validated using:

  • ¹H NMR : Key peaks include δ 9.97–11.10 (aldehyde proton) and aromatic protons at δ 7.04–7.82, with coupling constants (e.g., J = 7.8–8.6 Hz) confirming substituent positions .
  • Chromatography : HPLC or TLC to confirm homogeneity.
  • Mass Spectrometry : Exact mass determination (e.g., m/z ≈ 230.05 for C₁₃H₉FO₃) .

Q. How should researchers interpret conflicting NMR data for structurally similar biphenyl carbaldehydes?

Answer: Discrepancies in NMR shifts often arise from solvent effects, substituent electronic interactions, or crystallographic packing. For example:

  • The aldehyde proton (δ ~10.0) is sensitive to hydrogen bonding with adjacent hydroxyl groups .
  • Fluorine atoms induce deshielding in adjacent protons (e.g., δ 7.45–7.55 for ortho-fluorinated protons) .
  • Compare experimental data with computed NMR spectra (DFT/B3LYP/6-311++G**) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere at 0–6°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in biphenyl carbaldehyde synthesis?

Answer: Key variables include:

  • Catalyst : Pd(OAc)₂ with ligands like SPhos enhances cross-coupling efficiency .
  • Temperature : 150°C in DMA solvent improves aryl-aryl bond formation .
  • Substrate ratios : Excess fluorinated boronic acid (3:1) drives reaction completion.
  • Workup : Acidic quenching (e.g., HCl) minimizes side-product formation.
    Example : A 40% yield was achieved for a trifluorinated analog under these conditions .

Q. What computational methods are used to predict the electronic and steric effects of fluorine substitution in this compound?

Answer:

  • DFT Calculations : B3LYP/6-311G** basis sets to map electrostatic potentials and HOMO-LUMO gaps. Fluorine’s electronegativity reduces electron density at the aldehyde group, affecting reactivity .
  • Molecular Dynamics : Simulate solvent interactions (e.g., chloroform vs. DMSO) to predict solubility .

Q. How does structural modification of the biphenyl core influence bioactivity in SAR studies?

Answer:

  • Fluorine Position : 2'-Fluoro substitution enhances metabolic stability compared to 3'- or 4'-fluoro analogs.
  • Hydroxyl Group : Participates in hydrogen bonding with target proteins (e.g., kinase inhibitors) .
  • Case Study : Replacement of the aldehyde with a nitrile group in a lead compound reduced IC₅₀ by 50% .

Q. How should researchers address contradictions between experimental and computational bond-length data?

Answer:

  • X-ray Crystallography : Resolve ambiguities using single-crystal structures (e.g., SHELX refinement ).
  • Error Analysis : Compare root-mean-square deviations (RMSD) between DFT-predicted and experimental geometries. Discrepancies >0.05 Å suggest solvation or crystal-packing effects .

Q. What role does this compound play in multicomponent reactions for drug discovery?

Answer:

  • Schiff Base Formation : Reacts with amines to form imine intermediates for antimicrobial agents.
  • Knoevenagel Condensation : Combines with active methylene compounds (e.g., coumarin derivatives) to generate fluorescent probes .

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